4-Methoxycarbonylphenyl chloroformate

Description

The exact mass of the compound 4-Methoxycarbonylphenyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxycarbonylphenyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxycarbonylphenyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

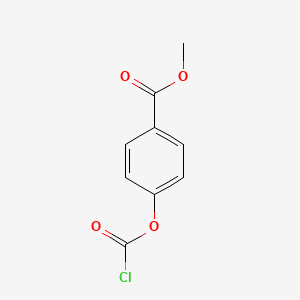

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-carbonochloridoyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-13-8(11)6-2-4-7(5-3-6)14-9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVBQEZMYRAXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185072 | |

| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31140-40-6 | |

| Record name | 4-Methoxycarbonylphenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31140-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031140406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[(chlorocarbonyl)oxy]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 4-Methoxycarbonylphenyl chloroformate?

An In-Depth Technical Guide to 4-Methoxycarbonylphenyl Chloroformate for Advanced Research Applications

Introduction

4-Methoxycarbonylphenyl chloroformate (CAS No. 31140-40-6) is a highly reactive chemical intermediate of significant interest to researchers in organic synthesis, drug discovery, and materials science.[1] Structurally, it is the methyl ester of 4-(chloroformyloxy)benzoic acid, also known as Methyl 4-chlorocarbonyloxybenzoate.[2][3] As a member of the chloroformate class of compounds, it serves as a versatile reagent for introducing a methoxycarbonylphenoxycarbonyl moiety onto nucleophilic substrates.[4][5]

This guide provides a comprehensive technical overview for scientists and drug development professionals, detailing the compound's properties, synthesis, mechanism of action, and key applications. It includes field-proven protocols and critical safety information to ensure its effective and safe utilization in a laboratory setting. Its primary utility lies in its role as a derivatization agent for analytical chemistry, a linker for bioconjugation, and a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][6][7]

Chemical and Physical Properties

4-Methoxycarbonylphenyl chloroformate is a dense liquid under standard conditions, though it may be supplied as a powder.[6] It is critical to note that the compound is moisture-sensitive and requires stringent storage conditions to prevent degradation.[8]

| Property | Value | Source(s) |

| CAS Number | 31140-40-6 | [1][2] |

| Molecular Formula | C₉H₇ClO₄ | [2][3] |

| Molecular Weight | 214.60 g/mol | [2] |

| IUPAC Name | methyl 4-(chloroformyloxy)benzoate | [3] |

| Synonyms | Methyl 4-chlorocarbonyloxybenzoate | [2] |

| Appearance | Liquid | |

| Density | 1.255 g/mL at 25 °C | |

| Boiling Point | 49 °C at 0.27 mmHg | |

| Refractive Index | n20/D 1.5254 | |

| Storage Conditions | 2-8°C, under inert gas, moisture-sensitive | [9] |

Synthesis and Mechanism of Action

Synthesis

The industrial synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with phosgene (COCl₂) or a safer phosgene equivalent such as triphosgene.[4][10] For 4-Methoxycarbonylphenyl chloroformate, the precursor is Methyl 4-hydroxybenzoate. The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl). This process is often conducted in an inert solvent and may utilize a tertiary amine base to scavenge the HCl byproduct.[11]

Caption: Nucleophilic acyl substitution mechanism.

This reactivity makes it an excellent reagent for forming stable carbamates from amines, carbonates from alcohols, and thiocarbonates from thiols. [5]

Applications in Drug Development and Research

The unique structure of 4-Methoxycarbonylphenyl chloroformate makes it a valuable tool in several scientific domains.

-

Derivatization for Chromatography : In analytical chemistry, chloroformates are widely used as derivatization agents to enhance the volatility and thermal stability of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). [5]This reagent can be used to modify molecules containing primary and secondary amines, phenols, and carboxylic acids, enabling their sensitive detection.

-

Linker Chemistry and Bioconjugation : The ability to form stable carbamate bonds is crucial in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapies. [12]4-Methoxycarbonylphenyl chloroformate can act as a linker, activating a drug molecule for conjugation to a protein or other biomolecule. The resulting aryl carbamate linkage offers a balance of stability and potential for controlled release.

-

Active Pharmaceutical Ingredient (API) Synthesis : As a versatile chemical building block, this reagent is employed in multi-step syntheses of complex organic molecules, including APIs. [7]Its defined reactivity allows for the selective introduction of a protected carboxylated phenol, which can be further modified in subsequent synthetic steps. Organic synthesis remains a cornerstone of drug discovery, and reagents that enable efficient bond formation are in high demand. [13]

Experimental Protocol: Carbamate Formation

This protocol describes a general, self-validating procedure for the reaction of 4-Methoxycarbonylphenyl chloroformate with a representative primary amine.

Objective: To synthesize an N-aryl carbamate via nucleophilic acyl substitution.

Materials:

-

Primary amine (e.g., Benzylamine)

-

4-Methoxycarbonylphenyl chloroformate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: While stirring at 0 °C, add a solution of 4-Methoxycarbonylphenyl chloroformate (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for carbamate synthesis.

Safety, Handling, and Storage

4-Methoxycarbonylphenyl chloroformate is a hazardous substance that requires strict safety protocols. [1]It is corrosive and toxic if inhaled, ingested, or absorbed through the skin. [14] Hazard Identification:

| Hazard Statement | Description | Source(s) |

|---|---|---|

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |

| H314 | Causes severe skin burns and eye damage. | [1][14] |

| H318 | Causes serious eye damage. | [1]|

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors. [8]Ensure that an eyewash station and safety shower are readily accessible. [8]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [14] * Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. [15] * Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and acid gases. [8] First Aid Measures:

-

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [14]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [14]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [14] Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives. [8][15]Refrigeration at 2-8°C is recommended. The compound is moisture-sensitive; store under an inert atmosphere if possible. [8][9]* Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines. [8][15]* Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste. [15]

References

-

Georganics. (n.d.). 4-Methoxycarbonylphenyl chloroformate - High purity. Retrieved from [Link]

-

KAISA GROUP INC. (n.d.). 4-methoxycarbonylphenyl chloroformate cas no.31140-40-6. Retrieved from [Link]

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxyphenyl chloroformate. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 4-Methoxycarbonylphenyl chloroformate. Retrieved from [Link]

-

Georganics. (n.d.). Chloroformates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Formulations with 4-Methoxycarbonylphenyl Chloroformate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenylchloroformate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

ResearchGate. (2009). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]

-

Researcher.Life. (2009). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Retrieved from [Link]

Sources

- 1. 4-Methoxycarbonylphenyl chloroformate - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Chloroformates - Georganics [georganics.sk]

- 5. Chloroformate - Wikipedia [en.wikipedia.org]

- 6. kaisagroup.lookchem.com [kaisagroup.lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 4-Methoxycarbonylphenyl chloroformate

This guide provides a comprehensive technical overview of 4-Methoxycarbonylphenyl chloroformate, a versatile reagent with significant applications in organic synthesis, drug development, and materials science. We will delve into its core properties, structure, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

4-Methoxycarbonylphenyl chloroformate is a bifunctional organic compound featuring both a methyl ester and a chloroformate group attached to a benzene ring. This unique arrangement makes it a valuable intermediate for chemical synthesis.

Key Identifiers:

-

IUPAC Name: 4-Methoxycarbonylphenyl chloroformate[1]

-

Synonyms: Methyl 4-[(chlorocarbonyl)oxy]benzoate, Methyl 4-chlorocarbonyloxybenzoate, 4-[(chlorocarbonyl)oxy]benzoic acid methyl ester, p-Carbomethoxyphenyl chloroformate[1][2]

Molecular Structure Diagram

The structure consists of a central phenyl ring substituted at the 1- and 4-positions. One position holds the chloroformate group (-O(CO)Cl), and the other holds a methoxycarbonyl group (-COOCH₃).

Caption: Structure of 4-Methoxycarbonylphenyl chloroformate.

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound. Precise experimental data such as melting and boiling points are not consistently reported across commercial suppliers, which is common for reactive intermediates.

| Property | Value | Source(s) |

| Appearance | Powder | [5] |

| Purity | Typically ≥98% (HPLC) | [5] |

| Storage | Store in a cool, dry, well-ventilated area; often recommended at 2-8°C. | [6][7] |

| Moisture Content | ≤1.0% | [5] |

| Classification | Acyl Halide, Chloroformate, Carboxylic Acid Ester | [2] |

Synthesis Protocol: A Representative Methodology

4-Methoxycarbonylphenyl chloroformate is synthesized via the reaction of a phenol with a phosgene equivalent. The following protocol is a representative procedure based on the general synthesis of aryl chloroformates, adapted for this specific molecule. The primary precursor is methyl 4-hydroxybenzoate.

Causality in Experimental Design:

-

Inert Solvent: A dry, aprotic solvent like toluene or dichloromethane is used to prevent reaction with the highly reactive phosgene and the chloroformate product.

-

Low Temperature: The initial reaction is conducted at low temperatures (0-10°C) because the phosgenation of phenols is highly exothermic and can lead to side reactions if not controlled.

-

Base as HCl Scavenger: A tertiary amine base (e.g., triethylamine, N,N-dimethylaniline) is crucial. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed degradation.[8][9]

Experimental Workflow: Synthesis of 4-Methoxycarbonylphenyl chloroformate

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 4-Methoxycarbonylphenyl chloroformate - High purity | EN [georganics.sk]

- 3. scbt.com [scbt.com]

- 4. 31140-40-6 Cas No. | 4-Methoxycarbonyl phenyl chloroformate | Matrix Scientific [matrixscientific.com]

- 5. 4-METHOXYCARBONYLPHENYL CHLOROFORMATE, CasNo.31140-40-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

Synthesis of 4-Methoxycarbonylphenyl chloroformate

An In-Depth Technical Guide to the Synthesis of 4-Methoxycarbonylphenyl Chloroformate

Abstract

4-Methoxycarbonylphenyl chloroformate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxycarbonylphenyloxycarbonyl protecting group and as a key intermediate in the development of more complex molecules. This guide provides a comprehensive overview of its synthesis, focusing on a robust and scalable laboratory protocol. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of phosgenating agents, and present a detailed, step-by-step procedure using triphosgene—a safer solid surrogate for phosgene gas. This document is intended for researchers, chemists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for successful synthesis, purification, and characterization of the target compound, while emphasizing critical safety and handling protocols.

Introduction

The strategic synthesis of chemical intermediates is a cornerstone of modern pharmaceutical and materials science research. 4-Methoxycarbonylphenyl chloroformate stands out as a particularly useful bifunctional molecule, containing both a reactive chloroformate group and a stable methyl ester. This dual reactivity allows for its application as a versatile coupling and derivatizing agent.

Chemical Identity and Properties

4-Methoxycarbonylphenyl chloroformate is the formal ester of carbonic acid with methyl 4-hydroxybenzoate and hydrogen chloride. Its properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 4-Methoxycarbonylphenyl chloroformate | |

| Synonyms | Methyl 4-(chloroformyloxy)benzoate | |

| CAS Number | 31140-40-6 | [1] |

| Molecular Formula | C₉H₇ClO₄ | |

| Molecular Weight | 214.60 g/mol | |

| Appearance | White to off-white solid or crystalline powder | |

| Hazard Codes | H302, H312, H314, H318, H332 | [1] |

Significance and Applications

The primary utility of 4-methoxycarbonylphenyl chloroformate lies in its highly reactive chloroformate moiety. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively. This reactivity is harnessed in several areas:

-

Protecting Group Chemistry: It is used to install the 4-(methoxycarbonyl)phenoxycarbonyl (Moz) group onto amines, a protecting group valuable in peptide synthesis.

-

Active Ester Formation: It serves as a precursor for creating activated esters used in bioconjugation and polymer chemistry.[2]

-

Drug Development: As a versatile building block, it enables the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Principles of Synthesis

The conversion of a phenolic hydroxyl group into a chloroformate is a well-established transformation. The core of this synthesis involves the reaction of a phenol with phosgene or a phosgene equivalent.

Choice of Phosgenating Agent: A Comparative Analysis

The selection of the phosgenating agent is the most critical decision in this synthesis, balancing reactivity, handling, and safety. While gaseous phosgene is the archetypal reagent, its extreme toxicity necessitates safer, more manageable alternatives for most laboratory settings.[3][4] Triphosgene, a stable crystalline solid, has emerged as the preferred substitute.[5]

| Reagent | Formula | Physical State | Boiling Point | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | 8 °C | Highly reactive, inexpensive | Extremely toxic, difficult to handle, regulated[3][4] |

| Diphosgene | ClCOOCCl₃ | Liquid | 128 °C | Easier to measure than gas | Highly toxic, decomposes to phosgene[6] |

| Triphosgene | (Cl₃CO)₂CO | Crystalline Solid | 206 °C | Stable, easy to handle/weigh, safer for storage[6] | Decomposes to 3 eq. of phosgene in situ; requires careful control[6][7] |

Expert Insight: Triphosgene is the recommended reagent for laboratory-scale synthesis.[5] While it is marketed as a "safe" alternative, it must be treated with the same level of caution as phosgene itself once the reaction is initiated, as it decomposes to generate phosgene in situ.[6] All operations must be conducted within a high-performance chemical fume hood.[8]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The phenolic oxygen of the starting material, methyl 4-hydroxybenzoate, attacks a carbonyl carbon of the phosgenating agent. In the case of triphosgene, a catalytic amount of a nucleophile (e.g., pyridine or a tertiary amine) can facilitate its decomposition into reactive phosgene. The subsequent reaction with the phenol, typically in the presence of a stoichiometric amount of a base to act as an acid scavenger, yields the desired chloroformate and a hydrochloride salt byproduct.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of aryl chloroformates from phenols using triphosgene.[7][9]

Materials and Reagents

| Reagent | CAS Number | Mol. Weight | Moles (eq.) | Amount |

| Methyl 4-hydroxybenzoate | 99-76-3 | 152.15 | 1.0 | 15.21 g |

| Triphosgene (BTC) | 32315-10-9 | 296.75 | 0.35 | 10.39 g |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 1.1 | 8.7 mL |

| Toluene (anhydrous) | 108-88-3 | 92.14 | - | 250 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | - | As needed |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | As needed |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed |

Experimental Workflow

The overall process follows a logical sequence from reaction setup to final product analysis.

Caption: High-level experimental workflow diagram.

Step-by-Step Synthesis Procedure

CAUTION: This reaction generates phosgene and must be performed in a certified, high-flow chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory.[8]

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is flame-dried and maintained under a positive pressure of dry nitrogen.

-

Reagent Preparation:

-

In the main reaction flask, dissolve methyl 4-hydroxybenzoate (15.21 g, 100 mmol) and anhydrous pyridine (8.7 mL, 110 mmol) in 150 mL of anhydrous toluene.

-

Cool the resulting clear solution to 0 °C using an ice-water bath.

-

In a separate dry flask, carefully dissolve triphosgene (10.39 g, 35 mmol) in 100 mL of anhydrous toluene. Transfer this solution to the dropping funnel. Expert Insight: Dissolving triphosgene separately and adding it as a solution provides better control over the reaction rate and exotherm.

-

-

Reaction Execution:

-

Add the triphosgene solution dropwise to the stirred solution of methyl 4-hydroxybenzoate and pyridine over approximately 60-90 minutes.

-

Maintain the internal temperature below 5 °C throughout the addition. A white precipitate (pyridine hydrochloride) will form.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

-

Allow the mixture to slowly warm to room temperature and stir for another 3-4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Reaction Work-up and Product Isolation

-

Quenching (Optional but Recommended): To neutralize any unreacted phosgene, slowly bubble nitrogen through the reaction mixture for 30 minutes, with the effluent gas passing through a scrubber containing a concentrated NaOH solution.

-

Filtration: Filter the reaction slurry through a pad of Celite under an inert atmosphere to remove the precipitated pyridine hydrochloride. Wash the filter cake with a small amount of anhydrous toluene.

-

Solvent Removal: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator. Safety Note: The rotary evaporator exhaust should be vented into the fume hood, and the cold trap should be checked and emptied appropriately, as volatile phosgene (b.p. 8 °C) could potentially condense.[7]

Purification

The resulting crude product, typically an off-white solid or oil, can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as a hexane/dichloromethane mixture.

-

Vacuum Distillation: For higher purity, the product can be purified by vacuum distillation. This method is effective for removing non-volatile impurities.[10]

Analytical Characterization

Confirmation of the product's identity and purity is essential.

Spectroscopic Analysis

-

¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show distinct signals for the aromatic protons and the methyl ester protons.

-

δ ~8.1 ppm (d, 2H, aromatic protons ortho to the ester).

-

δ ~7.3 ppm (d, 2H, aromatic protons ortho to the chloroformate).

-

δ ~3.9 ppm (s, 3H, methyl ester protons).

-

-

¹³C NMR (CDCl₃, 101 MHz): Key expected shifts include the carbonyl carbons of the ester and chloroformate, and the aromatic carbons.

-

IR (ATR): Strong carbonyl stretching frequencies are expected around 1780 cm⁻¹ (chloroformate C=O) and 1725 cm⁻¹ (ester C=O).

Safety and Hazard Management

The paramount concern in this synthesis is the handling of triphosgene and the in situ generation of phosgene.[4][6]

-

Hazard Overview: Triphosgene is corrosive and causes severe skin and eye damage.[8] Upon contact with moisture or nucleophiles, it releases highly toxic phosgene gas, which is fatal if inhaled and can cause severe delayed-onset pulmonary edema.[3][8]

-

Engineering Controls: All manipulations involving triphosgene (weighing, dissolution, reaction) must be conducted in a properly functioning chemical fume hood. A phosgene sensor located near the apparatus is highly recommended.[8]

-

Personal Protective Equipment (PPE):

-

Body: Chemical-resistant lab coat, fully buttoned.

-

Hands: Double-gloving is recommended, with a pair of nitrile gloves under a more robust pair of butyl or Viton gloves.[3]

-

Eyes: Chemical splash goggles and a full-face shield.

-

-

Spill & Emergency Procedures:

-

Spill: For small solid spills within the hood, carefully cover with sodium bicarbonate and decontaminate with aqueous ammonia solution.

-

Exposure: In case of inhalation, move the victim to fresh air immediately and seek emergency medical attention. Skin or eye contact requires immediate and prolonged flushing with water for at least 15 minutes.

-

-

Waste Disposal: All triphosgene-contaminated waste (gloves, glassware, filter cakes) must be quenched with a basic solution (e.g., NaOH or aqueous ammonia) before being collected in a designated hazardous waste container.

Conclusion

The synthesis of 4-methoxycarbonylphenyl chloroformate from methyl 4-hydroxybenzoate is a reliable and scalable process when appropriate precautions are taken. The use of triphosgene offers a significant handling advantage over gaseous phosgene, making the synthesis accessible in a standard laboratory setting. Success hinges on three core principles: strict adherence to anhydrous conditions to prevent hydrolysis, careful temperature control to manage the reaction's exothermicity, and an unwavering commitment to safety protocols due to the extreme toxicity of the phosgenating agent. The resulting product is a high-purity intermediate poised for a wide range of applications in advanced organic synthesis.

References

- US2496091A, Method for the preparation of phenyl chloroformate, Google P

-

ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester, CABI Digital Library, [Link]

-

METHYL 4-HYDROXYBENZOATE, Ataman Kimya, [Link]

-

4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent, ResearchGate, [Link]

-

Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester, Organic Syntheses, [Link]

-

1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ), ResearchGate, [Link]

-

Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM, PMC - NIH, [Link]

-

4-Methoxycarbonylphenyl chloroformate, Georganics, [Link]

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab, Department of Chemistry | University of Toronto, [Link]

-

A decade review of triphosgene and its applications in organic reactions, PMC, [Link]

-

Phosgene Standard Operating Procedure Template, Environmental Health & Safety, [Link]

-

Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM, ResearchGate, [Link]

-

Using triphosgene safety precautions, Reddit, [Link]

- CN103030565A - Synthesis process of methylparaben, Google P

-

Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions - Supplementary Information, Royal Society of Chemistry, [Link]

-

Safe handling of diphosgene, triphosgene, American Chemical Society: Chemical & Engineering Safety Letters, [Link]

-

Purification of Chloromethyl Chloroformate, Scribd, [Link]

-

To control the para-Hydroxybenzoic Acid during the synthesis of Sodium Methyl Paraben Preservative, International Journal of Pharmacy and Analytical Research, [Link]

-

NMR Characterization of Lignans, MDPI, [Link]

-

A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS, World Journal of Pharmacy and Pharmaceutical Sciences, [Link]

-

l-Phenylalanine Ethyl Ester, Organic Syntheses Procedure, [Link]

-

Methyl-4-hydroxybenzoate, Huidziekten.nl, [Link]

- US6911558B2 - Method for purifying chloromethyl chloroformate, Google P

-

Preparation of aryl chloroformates, Justia Patents, [Link]

Sources

- 1. 4-Methoxycarbonylphenyl chloroformate - High purity | EN [georganics.sk]

- 2. researchgate.net [researchgate.net]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 10. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]

4-Methoxycarbonylphenyl chloroformate CAS number 31140-40-6

An In-depth Technical Guide to 4-Methoxycarbonylphenyl Chloroformate

Introduction

4-Methoxycarbonylphenyl chloroformate, identified by CAS number 31140-40-6, is a highly reactive, bifunctional organic compound. Its structure, incorporating both a reactive chloroformate group and a methyl ester, establishes it as a critical and versatile reagent in advanced chemical synthesis. For researchers, scientists, and professionals in drug development, this molecule is not merely a building block but a sophisticated tool for molecular engineering. It serves as a pivotal intermediate for introducing carbonyl linkages, functionalizing complex molecules, and preparing analytes for sensitive chromatographic analysis. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and field-proven methodologies.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent begins with its fundamental properties. These characteristics dictate its handling, storage, and optimal reaction conditions. The properties of 4-Methoxycarbonylphenyl chloroformate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 31140-40-6 | [1][2] |

| Molecular Formula | C₉H₇ClO₄ | [1][2] |

| Molecular Weight | 214.60 g/mol | [1] |

| IUPAC Name | methyl 4-(chlorocarbonyl)oxybenzoate | [2] |

| Synonyms | Methyl 4-chlorocarbonyloxybenzoate, 4-Carbomethoxyphenyl chloroformate | [1][2] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 49 °C @ 0.2 mmHg | [3] |

| Density | ~1.255 g/mL at 25 °C | |

| Purity | Typically ≥95% | [4] |

Synthesis and Manufacturing Pathway

The synthesis of 4-Methoxycarbonylphenyl chloroformate is a multi-step process that begins with readily available precursors. The causality behind this pathway lies in the sequential functionalization of 4-hydroxybenzoic acid.

-

Esterification: The first step is a classic Fischer esterification. 4-Hydroxybenzoic acid is reacted with methanol, typically under acidic catalysis (e.g., sulfuric acid), to protect the carboxylic acid as a methyl ester. This prevents unwanted side reactions at the carboxyl group in the subsequent step.[5] This reaction yields methyl 4-hydroxybenzoate.

-

Phosgenation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is then converted to a chloroformate. This is achieved by reacting it with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[6][7] This reaction is highly efficient but requires stringent safety protocols due to the extreme toxicity of phosgene. The result is the target molecule, 4-Methoxycarbonylphenyl chloroformate.

The overall synthesis workflow can be visualized as follows:

Core Reactivity and Mechanism

The utility of 4-Methoxycarbonylphenyl chloroformate stems from the high reactivity of the chloroformate group, which behaves as an acyl chloride. It is a potent electrophile, readily attacked by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a derivatizing agent and a linker in complex molecule synthesis.

Key reactions include:

-

With Amines: Reacts with primary and secondary amines to form stable carbamate linkages.[8]

-

With Alcohols and Phenols: Reacts with alcohols or phenols to form carbonate esters.[8]

-

With Carboxylic Acids: Reacts with carboxylic acids to generate mixed anhydrides, which are themselves reactive intermediates.[8]

These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.

Field-Proven Applications

The bifunctional nature of this reagent opens a vast landscape of applications, particularly in fields requiring precise molecular construction and analysis.

Drug Development and Medicinal Chemistry

In the synthesis of Active Pharmaceutical Ingredients (APIs), 4-Methoxycarbonylphenyl chloroformate serves as a critical linker and building block.[4] Its two distinct reactive sites—the highly reactive chloroformate and the less reactive methyl ester—allow for orthogonal chemical strategies. A molecule can first be coupled via the chloroformate group, with the methyl ester being hydrolyzed or transformed in a later synthetic step. This is invaluable for creating prodrugs, where a drug molecule is temporarily modified to improve its delivery or pharmacokinetic profile.

Polymer Science and Material Formulation

This chloroformate is used to functionalize polymers and synthesize advanced materials. By reacting it with polymers containing hydroxyl or amine groups, the methoxycarbonylphenyl moiety can be grafted onto the polymer backbone. This modification can introduce desirable properties such as enhanced UV resistance, as the aromatic ester group can absorb UV radiation.[4]

Analytical Chemistry: Derivatization for GC-MS

One of the most powerful applications is its use as a derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS).[8] Many biologically significant molecules, such as amino acids, organic acids, and phenols, are non-volatile and thermally unstable, making them unsuitable for direct GC analysis.

Derivatization with 4-Methoxycarbonylphenyl chloroformate converts polar functional groups (-OH, -NH₂, -COOH) into larger, less polar, and more volatile ester and carbamate derivatives.[8][9][10] This transformation is often rapid and can be performed in an aqueous medium, simplifying sample preparation.[9][11] The resulting derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling highly sensitive and selective quantification of a wide range of metabolites.[10]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step methodologies for common applications.

Protocol 1: Synthesis of a Carbamate Derivative

This protocol describes a general procedure for the reaction of 4-Methoxycarbonylphenyl chloroformate with a primary amine.

Objective: To form a stable carbamate linkage for use in drug synthesis or as a protecting group.

Materials:

-

4-Methoxycarbonylphenyl chloroformate

-

Primary amine of choice

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (as base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, separatory funnel, standard glassware

Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath. The base is critical to neutralize the HCl generated during the reaction.

-

Reagent Addition: Dissolve 4-Methoxycarbonylphenyl chloroformate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes. Maintaining a low temperature controls the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure carbamate derivative.

Protocol 2: Derivatization of Amino Acids for GC-MS Analysis

This protocol details the rapid derivatization of polar analytes in an aqueous sample.

Objective: To prepare volatile and thermally stable derivatives of amino acids for quantitative analysis by GC-MS.

Materials:

-

Aqueous sample containing amino acids (e.g., hydrolyzed protein sample)

-

Methanol

-

Pyridine (as catalyst)

-

4-Methoxycarbonylphenyl chloroformate

-

Chloroform or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC vials

Methodology Workflow:

-

Sample Preparation: Place 100 µL of the aqueous sample into a microcentrifuge tube or suitable reaction vial.

-

Solvent/Catalyst Addition: Add 400 µL of methanol and 50 µL of pyridine. Pyridine acts as a catalyst, accelerating the reaction of the chloroformate with the analyte's functional groups.[9]

-

Derivatization: Add 50 µL of 4-Methoxycarbonylphenyl chloroformate. Immediately cap the vial and vortex vigorously for 60 seconds. The reaction is nearly instantaneous.

-

Extraction: Add 400 µL of chloroform and 400 µL of deionized water to the vial. Vortex again to ensure thorough mixing and extraction of the derivatized analytes into the organic phase.

-

Phase Separation: Centrifuge the vial for 5 minutes to achieve clean separation of the aqueous and organic layers.

-

Isolation: Carefully transfer the lower organic (chloroform) layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

-

Analysis: Transfer the dried organic solution to a GC autosampler vial for injection and analysis.

Safety, Handling, and Storage

The high reactivity of 4-Methoxycarbonylphenyl chloroformate necessitates strict adherence to safety protocols. As with all chloroformates, it is classified as a hazardous substance.

Hazard Profile:

-

Corrosive: Causes severe skin burns and serious eye damage.[3][12]

-

Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3][12]

-

Reactivity: Reacts with water and is moisture-sensitive.[3] Contact with incompatible materials can lead to vigorous reactions.

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[3][13]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[13][14]

-

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Storage and Stability:

-

Temperature: Store in a refrigerator at 2-8°C for long-term stability.[15]

-

Atmosphere: Keep containers tightly closed in a dry, cool, and well-ventilated area.[3][13] It is sensitive to moisture, which will hydrolyze the chloroformate group.

-

Incompatibilities: Keep away from bases, strong oxidizing agents, alcohols, and amines, as these can trigger decomposition or vigorous reactions.[3][13]

Disposal:

-

Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[13][14] Do not dispose of it down the drain.

Conclusion

4-Methoxycarbonylphenyl chloroformate (CAS 31140-40-6) is a powerful and enabling reagent for the modern chemical scientist. Its well-defined reactivity, coupled with its bifunctional structure, provides a reliable platform for diverse applications ranging from the synthesis of novel pharmaceuticals to the sensitive detection of metabolites. By understanding its fundamental properties, reaction mechanisms, and handling requirements, researchers can safely and effectively leverage this compound to advance the frontiers of drug discovery, material science, and analytical chemistry.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 7. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]

- 10. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. 4-Methoxycarbonylphenyl chloroformate - High purity | EN [georganics.sk]

- 13. fishersci.ca [fishersci.ca]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 4-Methoxyphenyl chloroformate (98%) - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Safe Handling of 4-Methoxycarbonylphenyl Chloroformate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Methoxycarbonylphenyl chloroformate (CAS No: 31140-40-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer in-depth, field-proven insights into the safe utilization of this highly reactive compound. The causality behind each recommendation is explained to foster a culture of intrinsic safety within the laboratory.

Introduction: Understanding the Reagent

4-Methoxycarbonylphenyl chloroformate, also known as methyl 4-(chlorocarbonyloxy)benzoate, is a valuable reagent in organic synthesis, often employed as a derivatizing agent and a building block in the development of complex molecules, including active pharmaceutical ingredients.[1][2] Its utility is derived from the highly reactive chloroformate functional group, which readily participates in reactions with nucleophiles such as alcohols, amines, and thiols. However, this same reactivity is the source of its significant hazards, necessitating rigorous and informed handling procedures. This guide will provide the technical foundation for its safe management from receipt to disposal.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 4-Methoxycarbonylphenyl chloroformate is the cornerstone of its safe use. The primary risks stem from its severe corrosivity, toxicity, and high reactivity, particularly with moisture.

1.1 Core Hazards:

-

Severe Corrosivity (Category 1B): The compound causes severe skin burns and serious eye damage upon contact.[1][3] This is due to its rapid hydrolysis upon contact with moisture (e.g., on skin or mucous membranes) to form hydrochloric acid and other irritating compounds. The damage to tissue can be rapid and extensive.

-

Acute Toxicity (Category 4): 4-Methoxycarbonylphenyl chloroformate is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Systemic effects can occur following exposure.

-

Lachrymator: The vapors are highly irritating to the eyes and respiratory system, causing an immediate flow of tears and discomfort even at low concentrations.[3][5] This property serves as a critical warning sign of exposure.

-

Reactivity: The compound is highly sensitive to moisture and will decompose to release corrosive hydrogen chloride gas.[3] It is incompatible with a range of common laboratory chemicals.

1.2 Physicochemical Data Summary

A clear understanding of the reagent's physical properties is essential for designing safe experiments and anticipating its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 31140-40-6 | [1][2][6] |

| Molecular Formula | C₉H₇ClO₄ | [1][2] |

| Molecular Weight | 214.60 g/mol | [1][2] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 49 °C @ 0.2 mmHg | [3] |

| Density | 1.255 g/mL at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Storage Temperature | 2-8°C (Refrigerated) | [7] |

1.3 Causality-Driven Risk Assessment

Before any procedure, a formal risk assessment is mandatory. This goes beyond simply acknowledging the hazards and involves a systematic evaluation of how the reagent will be used in a specific experimental context.

Workflow for Pre-Experimental Risk Assessment

Caption: Risk assessment workflow prior to handling.

-

Causality Check: Why might a small-scale reaction require a blast shield? Because the addition of a nucleophile could be unexpectedly rapid, causing a violent exotherm and vessel pressurization. Always consider the potential energy of the reaction, not just the volume of the reagent.

Section 2: Safe Handling and Storage Protocols

Safe handling is achieved through a multi-layered system of controls, from the laboratory environment down to the specific actions of the researcher.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of 4-Methoxycarbonylphenyl chloroformate, including weighing, transferring, and addition to reactions, MUST be performed inside a certified chemical fume hood to contain its toxic and corrosive vapors.[3][4]

-

Ventilation: Ensure the fume hood has adequate and verified airflow. General lab ventilation should be sufficient to dilute any fugitive emissions, but it is not a substitute for a primary containment device like a fume hood.

-

Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[3][8][9] Their location should be memorized and kept unobstructed.

2.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is critical, but it is the last line of defense. Its selection must be based on the specific task and potential for exposure.

| PPE Item | Specification & Rationale |

| Hand Protection | Nitrile gloves are suitable for incidental contact, but they provide limited protection against prolonged exposure.[10] For tasks with a higher risk of splash, consider double-gloving or using thicker, more resistant gloves like butyl rubber. Causality: Chloroformates can degrade standard nitrile gloves over time; always inspect gloves for any signs of degradation before and during use.[4] |

| Eye & Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[10] Due to the severe corrosivity and lachrymatory nature of the reagent, a full-face shield worn over safety goggles is required when handling larger quantities (>10g) or when there is a significant splash risk.[8][11] |

| Body Protection | A flame-retardant lab coat should be worn and fully fastened.[12] For large-scale operations, a chemically resistant apron provides an additional layer of protection.[10] Open-toed shoes are never permitted in the laboratory.[10] |

| Respiratory Protection | Typically not required when used within a certified fume hood. However, if there is a system failure or for emergency response, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) must be used.[3][9] |

2.3 Step-by-Step Handling Protocols

The following protocols are designed to minimize exposure and ensure controlled reactivity.

Protocol: Weighing and Transferring the Reagent

-

Preparation: Don all required PPE (double gloves, goggles, face shield, lab coat). Ensure the fume hood sash is at the appropriate working height. Place a beaker containing a suitable neutralizing agent (e.g., 5% sodium bicarbonate solution) in the hood for decontaminating spatulas or pipette tips.

-

Inert Atmosphere: 4-Methoxycarbonylphenyl chloroformate is moisture-sensitive.[3] For reactions requiring anhydrous conditions, transfer the reagent under an inert atmosphere (Nitrogen or Argon) using a syringe or cannula.

-

Weighing: Tare a sealed, dry container on a balance. In the fume hood, transfer the approximate required amount of the reagent to the container and seal it. Re-weigh the container to obtain the precise mass. This "weighing by difference" method avoids contaminating the balance and releasing vapors.

-

Dissolution: If dissolving the reagent, add the solvent to the sealed container via syringe.

-

Cleanup: Immediately after transfer, tightly reseal the main reagent bottle. Decontaminate any used spatulas or syringe needles in the neutralizing solution before removing them from the hood.

Workflow for Safe Reagent Handling

Caption: Standard workflow for handling the reagent.

2.4 Storage and Incompatibility

Proper storage is crucial to maintain the reagent's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated area, specifically in a refrigerator designated for chemicals at 2-8°C.[5] The container must be tightly sealed to prevent moisture ingress.[3] Storing under a nitrogen blanket can further reduce decomposition.[11]

-

Incompatible Materials: Segregate 4-Methoxycarbonylphenyl chloroformate from the following:

Section 3: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

3.1 Spill Response

Emergency Spill Response Protocol

Caption: Decision tree for spill response.

-

Small Spill (<100 mL):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3][13] Do not use combustible materials like paper towels.

-

Slowly and carefully add a neutralizing agent (e.g., sodium bicarbonate or soda ash) over the absorbent material.[13]

-

Collect the mixture using non-sparking tools into a clearly labeled, sealable hazardous waste container.[14]

-

Decontaminate the area with a suitable cleaning solution and wipe clean.

-

-

Large Spill (>100 mL):

-

Evacuate the laboratory immediately and alert others.[8]

-

Activate the facility's fire alarm or emergency response system.

-

If safe to do so, close the fume hood sash and shut down any ignition sources.

-

Contact your institution's Environmental Health & Safety (EH&S) department or local emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

-

3.2 First Aid Measures

Immediate and appropriate first aid is critical. All exposures require medical attention.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][15] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[16]

-

Skin Contact: Immediately remove all contaminated clothing and shoes while flushing the affected skin with large amounts of water for at least 15 minutes under a safety shower.[3][11] Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air at once.[15][17] If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method; use a pocket mask with a one-way valve).[3] Keep the person warm and at rest. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[16] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[4]

Section 4: Decontamination and Waste Disposal

Proper decontamination and disposal are the final steps in the safe handling lifecycle of the reagent.

4.1 Decontamination

-

Glassware: Rinse glassware with a solvent in which the chloroformate is soluble (e.g., acetone or dichloromethane) inside the fume hood. Then, carefully immerse the rinsed glassware in a large container of a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize any residue. After neutralization, the glassware can be washed normally.

-

Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with a weak basic solution, followed by a water rinse and a final wipe with a dry cloth.

4.2 Waste Management

-

Segregation: All waste contaminated with 4-Methoxycarbonylphenyl chloroformate, including absorbent materials from spills, contaminated gloves, and empty containers, must be collected in a dedicated, labeled hazardous waste container.[8]

-

Neutralization of Residual Reagent: For small residual amounts, a safe laboratory practice is chemical neutralization. This should only be performed by trained personnel.

-

In a fume hood, prepare a stirred solution of a weak base, such as 5-10% sodium bicarbonate in water, in a flask equipped with an ice bath.

-

Slowly, dropwise, add the waste chloroformate solution to the stirred basic solution. The reaction is exothermic and will release CO₂ gas; slow addition is crucial to control the reaction rate.

-

Once the addition is complete, allow the mixture to stir for several hours to ensure complete hydrolysis.

-

Check the pH to ensure it is near neutral. The resulting aqueous waste can then be disposed of according to institutional and local regulations.

-

-

Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[3][8] Never pour corrosive chemicals down the drain.[8]

Conclusion

4-Methoxycarbonylphenyl chloroformate is a powerful synthetic tool, but its utility is matched by its significant hazards. A safety-first mindset, grounded in a deep understanding of the chemical's properties and reactivity, is non-negotiable. By implementing the multi-layered safety systems outlined in this guide—from engineering controls and meticulous PPE selection to robust handling protocols and emergency preparedness—researchers can mitigate the risks and utilize this reagent with confidence and control. Always remember that protocols are a baseline; a culture of continuous risk assessment and vigilance is the ultimate key to laboratory safety.

References

-

Brandeis University. Corrosive Chemicals | Laboratory Safety. [Link]

-

Emergency Procedure Guide - Corrosive Liquids. [Link]

-

The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. [Link]

-

Florida State University. Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]

-

ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. [Link]

-

Georganics. 4-Methoxycarbonylphenyl chloroformate - High purity. [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

Cole-Parmer. (2008). Material Safety Data Sheet - Ethyl chloroformate. [Link]

-

P&S Chemicals. Product information, 4-Methoxycarbonylphenyl chloroformate. [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxyphenyl chloroformate. [Link]

-

Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. [Link]

-

Chemical Point. 4-Methoxycarbonylphenyl chloroformate. [Link]

-

Cole-Parmer. (2008). Material Safety Data Sheet - Phenyl chloroformate, 99% (titr.). [Link]

-

Amerigo Scientific. 4-Methoxyphenyl chloroformate (98%). [Link]

Sources

- 1. 4-Methoxycarbonylphenyl chloroformate - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.ca [fishersci.ca]

- 5. aksci.com [aksci.com]

- 6. pschemicals.com [pschemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. actenviro.com [actenviro.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 11. download.basf.com [download.basf.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

A Senior Application Scientist's Guide to 4-Methoxycarbonylphenyl Chloroformate: Synthesis, Applications, and In-Depth Protocols

Introduction: Unveiling the Utility of a Versatile Reagent

In the landscape of modern drug discovery and organic synthesis, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. 4-Methoxycarbonylphenyl chloroformate, a highly reactive acylating agent, has emerged as a critical tool for medicinal chemists and researchers. Its utility lies in the precise introduction of a methoxycarbonylphenyl moiety, a functional group that can significantly alter the physicochemical properties of a parent molecule, thereby influencing its solubility, stability, and biological activity. This guide provides an in-depth exploration of this reagent, from its fundamental properties to its practical applications, supported by field-proven insights and detailed experimental protocols.

Nomenclature and Physicochemical Properties

4-Methoxycarbonylphenyl chloroformate is known by several alternate names in the scientific literature and chemical catalogs. A comprehensive understanding of its nomenclature is essential for accurate sourcing and information retrieval.

Table 1: Alternate Names and Synonyms for 4-Methoxycarbonylphenyl Chloroformate

| Name Type | Name |

| IUPAC Name | 4-(Methoxycarbonyl)phenyl carbonochloridate |

| Common Synonyms | Methyl 4-(chloroformyloxy)benzoate[1] |

| p-Methoxycarbonylphenyl chloroformate[2][3] | |

| 4-Carbomethoxyphenyl chloroformate[2] | |

| Methyl 4-chlorocarbonyloxybenzoate[1][2][4] | |

| 4-[(Chlorocarbonyl)oxy]benzoic acid methyl ester[2][3] | |

| CAS Number | 31140-40-6[1][2][4][5] |

The physicochemical properties of 4-Methoxycarbonylphenyl chloroformate dictate its handling, storage, and reactivity.

Table 2: Physicochemical Properties of 4-Methoxycarbonylphenyl Chloroformate

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₄ | [1][2][4] |

| Molecular Weight | 214.60 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 51-54 °C | [3] |

| Boiling Point | 103-106 °C at 4 mmHg | [3] |

| Solubility | Reacts with water. Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. | |

| Storage | Store in a cool, dry place (2-8°C), sealed under an inert atmosphere to prevent moisture-induced decomposition.[3] |

Core Application: The Synthesis of Carbamates in Drug Development

The primary application of 4-Methoxycarbonylphenyl chloroformate lies in the synthesis of carbamates from primary and secondary amines. Carbamates are a cornerstone functional group in medicinal chemistry, serving as stable bioisosteres for amide bonds, which can enhance metabolic stability against proteases.[4] They are also instrumental in creating prodrugs of amines, improving their bioavailability and pharmacokinetic profiles.[4]

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate linkage.

Causality Behind Experimental Choices in Carbamate Synthesis

The success of carbamate synthesis hinges on several key experimental parameters:

-

Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to prevent the hydrolysis of the highly reactive chloroformate.

-

Base Addition: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the base is often used to drive the reaction to completion.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure complete conversion.

Experimental Workflow for Carbamate Synthesis

The following diagram illustrates the general workflow for the synthesis of a carbamate using 4-Methoxycarbonylphenyl chloroformate.

Caption: General workflow for carbamate synthesis.

Detailed, Step-by-Step Protocol for Carbamate Synthesis

This protocol provides a validated method for the synthesis of a carbamate from a generic primary or secondary amine.

Materials:

-

Amine (1.0 equivalent)

-

4-Methoxycarbonylphenyl chloroformate (1.1 equivalents)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Amine Solution:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and TEA or DIPEA (1.5 equiv.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

-

Addition of 4-Methoxycarbonylphenyl Chloroformate:

-

Dissolve 4-Methoxycarbonylphenyl chloroformate (1.1 equiv.) in a minimal amount of anhydrous DCM in a separate flask.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate.

-

Advanced Applications: A Versatile Tool in Chemical Biology and Analytics

Beyond its fundamental role in carbamate synthesis, 4-Methoxycarbonylphenyl chloroformate holds potential in other specialized applications.

Bioconjugation

The ability of chloroformates to react with primary amines makes them suitable for bioconjugation, the covalent linking of molecules to biomolecules such as proteins. By reacting with surface-exposed lysine residues on a protein, 4-Methoxycarbonylphenyl chloroformate can be used to introduce a functional handle for further modifications or to directly alter the protein's properties. Careful control of stoichiometry and reaction conditions is essential to achieve selective modification and avoid protein denaturation.

Derivatization for High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection or separation.[3][7] For compounds lacking a strong chromophore, derivatization with a UV-active reagent is necessary for detection by HPLC with a UV-Vis detector. The methoxycarbonylphenyl group introduced by 4-Methoxycarbonylphenyl chloroformate possesses UV-absorbing properties, making it a potential derivatizing agent for amines and other nucleophiles prior to HPLC analysis.

Conclusion

4-Methoxycarbonylphenyl chloroformate is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its primary utility in the synthesis of carbamates provides a reliable method for modulating the properties of amine-containing molecules, a common feature in pharmaceutical agents.[8] The detailed protocols and an understanding of the causality behind the experimental choices presented in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

-

Georganics. (n.d.). 4-Methoxycarbonylphenyl chloroformate - High purity. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 4-Methoxycarbonylphenyl chloroformate. Retrieved from [Link]

- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.

- BenchChem. (n.d.).

-

KAISA GROUP INC. (n.d.). 4-methoxycarbonylphenyl chloroformate cas no.31140-40-6. Retrieved from [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 387-396. Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. sdiarticle4.com [sdiarticle4.com]

- 4. benchchem.com [benchchem.com]

- 5. research.usf.edu [research.usf.edu]

- 6. benchchem.com [benchchem.com]

- 7. journalajacr.com [journalajacr.com]

- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role and Reactivity of Chloroformates

An In-depth Technical Guide to the Core Principles of Chloroformate Use in Synthesis

Chloroformates, with the general structure ROC(O)Cl, are a class of highly reactive organic compounds that serve as versatile reagents in a multitude of organic transformations.[1][2] Formally esters of the unstable chloroformic acid, they are typically colorless, volatile liquids that readily react with a wide range of nucleophiles, making them indispensable tools in modern organic synthesis.[1][2][3] Their reactivity, which is analogous to that of acyl chlorides, is centered on the highly electrophilic carbonyl carbon, allowing for the efficient introduction of alkoxycarbonyl groups into various molecules.[1]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core principles of chloroformate chemistry. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore their fundamental properties, key synthetic applications—including the formation of carbamates, carbonates, and mixed anhydrides—and the critical safety protocols required for their handling.

Chapter 1: Foundational Chemistry of Chloroformates

The utility of a specific chloroformate is dictated by its structure and physical properties. The nature of the "R" group significantly influences the reagent's stability, reactivity, and suitability for specific applications, such as installing protecting groups in peptide synthesis.[2][3][4]

Visualizing the Chloroformate Functional Group

The core structure of a chloroformate features a carbonyl group bonded to both a chlorine atom and an alkoxy group. This arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack.

Caption: General chemical structure of a chloroformate ester.[2]

Core Properties of Common Chloroformates

The selection of a chloroformate reagent is a critical first step in synthesis design. The table below summarizes key data for several commonly used chloroformates to facilitate this choice.

| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | 1.223 |

| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | 1.135 |

| Isobutyl Chloroformate | C₄H₉O(CO)Cl | 136.58 | 128.8 | 1.053 |

| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.195 |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | Decomposes | N/A (Solid) |

Data sourced from BenchChem.[1]

Chapter 2: Key Reactions and Synthetic Applications

The high electrophilicity of the carbonyl carbon in chloroformates enables their reaction with a diverse array of nucleophiles. The most synthetically valuable of these transformations are the formation of carbamates, carbonates, and mixed anhydrides.[1][2]

Carbamate Formation: Protecting Amines